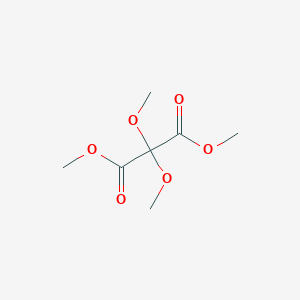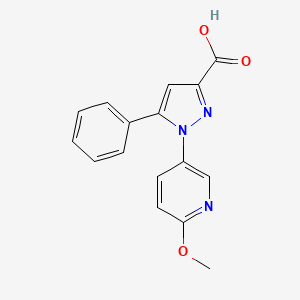
2-Chloro-4-(2-fluoro-5-methylanilino)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Chloro-4-(2-fluoro-5-methylanilino)pyrimidine is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a fluorine atom, a methyl group, and a chlorine atom attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluoro-5-methylanilino)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-fluoro-5-methylaniline. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-fluoro-5-methylanilino)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Chloro-4-(2-fluoro-5-methylanilino)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-(2-fluoro-5-methylanilino)pyrimidine involves its interaction with specific molecular targets. The fluorine and chlorine atoms in the compound can form strong interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Fluoro-5-methylaniline: A precursor in the synthesis of 2-Chloro-4-(2-fluoro-5-methylanilino)pyrimidine.
2-Chloropyrimidine: Another precursor used in the synthesis.
4-Chloro-2-fluoro-5-methylaniline: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H9ClFN3 |
|---|---|
分子量 |
237.66 g/mol |
IUPAC名 |
2-chloro-N-(2-fluoro-5-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H9ClFN3/c1-7-2-3-8(13)9(6-7)15-10-4-5-14-11(12)16-10/h2-6H,1H3,(H,14,15,16) |
InChIキー |
GGTJRJOUCXIHPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)NC2=NC(=NC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-formylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8615298.png)










![3-(Benzyloxy)-5-methylene-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B8615380.png)
![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B8615388.png)
